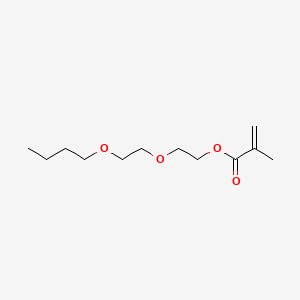

2-(2-Butoxyethoxy)ethyl methacrylate

Description

Significance and Context in Modern Polymer Science

The significance of 2-(2-Butoxyethoxy)ethyl methacrylate (B99206) in modern polymer science lies in its ability to impart specific, desirable properties to polymer formulations. The long, flexible ether-containing side chain enhances the hydrophobicity and flexibility of the resulting polymer. polysciences.com This makes it a valuable component in the synthesis of materials for a variety of advanced applications.

Methacrylate monomers with ether linkages are crucial in developing "smart" polymers, particularly those that are thermoresponsive. For instance, polymers based on the related compound 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) are known to exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition in aqueous solutions at a specific temperature. researchgate.netnih.gov This property is fundamental for applications in biomedical fields, such as controlled drug delivery systems and injectable hydrogels for tissue engineering. mdpi.comnih.gov While research on 2-(2-Butoxyethoxy)ethyl methacrylate itself is more specialized, the principles derived from studies of similar oligo(ethylene glycol) methacrylates highlight its potential in creating materials with tunable properties.

The incorporation of such monomers can modify key polymer characteristics:

Flexibility and Impact Resistance: The butoxyethoxyethyl group acts as an internal plasticizer, increasing the flexibility and impact resistance of the final polymer. polysciences.com

Adhesion: It can improve adhesion to various substrates, including metals and plastics. polysciences.com

Surface Properties: Polymers containing this monomer can exhibit low surface tension, a useful property in coatings and surface treatments. polysciences.com

Hydrophobicity: The butyl group contributes to water resistance, making it suitable for waterproof coatings. polysciences.com

The versatility of methacrylic ester monomers allows for their copolymerization with other monomers, enabling the creation of a vast range of acrylic copolymers with properties tailored for specific applications, from tacky adhesives to hard, durable sheets. free.fr

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7328-22-5 alfa-chemistry.com |

| Molecular Formula | C₁₂H₂₂O₄ alfa-chemistry.com |

| Molecular Weight | 230.30 g/mol alfa-chemistry.com |

| IUPAC Name | 2-(2-butoxyethoxy)ethyl 2-methylprop-2-enoate alfa-chemistry.com |

Historical Overview of Academic Research on Related Methacrylate Esters

The journey of this compound is built upon a long history of research into simpler methacrylate esters. The foundational compound, methyl methacrylate (MMA), was first discovered in 1873 by Bernhard Tollens and his student W. A. Caspary, who noted its tendency to polymerize into a hard, clear material in sunlight. wikipedia.org However, systematic research into acrylic esters progressed slowly until Hermann Staudinger's groundbreaking work on macromolecules provided the theoretical framework to understand and control polymerization. wikipedia.org

The 1930s marked a significant turning point for methacrylate polymers. free.fr The German chemist Otto Röhm, after decades of investigation, enabled the industrial production of MMA through his company, Rohm and Haas, starting in 1931. wikipedia.org This led to the commercialization of poly(methyl methacrylate) (PMMA) cast sheets, which found immediate use as a lightweight, shatter-resistant alternative to glass in applications like military aircraft canopies and safety glass. free.fr The first commercial production of MMA began in Germany in 1933 using a process involving acetone and hydrogen cyanide. nih.gov

This early success with PMMA spurred further academic and industrial research into other methacrylate esters. Scientists began to explore how changing the ester side-chain could alter the polymer's properties. For instance, research in 1933 on the copolymerization of acrylates with ethyl methacrylate led to the commercialization of the ethyl methacrylate monomer. free.fr This opened the door for the development of a wide variety of methacrylate esters, including butyl methacrylate (BMA) and 2-ethylhexyl methacrylate (2-EHMA), each offering a unique balance of properties. wikipedia.org The development of emulsion and solution polymerization techniques during this period also expanded the use of methacrylates into the realm of high-quality paints and coatings. free.fr This historical progression from simple methacrylates to more complex, functionalized monomers like this compound demonstrates a continuous drive to design polymers with precisely controlled characteristics for increasingly sophisticated applications.

Table 2: Timeline of Key Developments in Methacrylate Ester Research

| Year | Development | Significance |

|---|---|---|

| 1873 | Methyl methacrylate (MMA) is first discovered by Tollens and Caspary. wikipedia.org | Initial observation of the monomer and its polymerization potential. |

| 1931 | Industrial production of MMA begins by Rohm and Haas. wikipedia.org | Marks the start of the commercial era for methacrylate polymers. |

| 1933 | Ethyl methacrylate is commercialized following copolymerization research. free.fr | Expansion from MMA to other methacrylate esters begins. |

| 1930s | Cast sheets of PMMA are brought to market in the US and Europe. free.fr | PMMA becomes a key structural material, especially for transparent applications. |

| 1938 | Methacrylates enter use in injection and compression molding. free.fr | Broadens the manufacturing techniques and applications for these polymers. |

| 1983 | A new process for producing MMA from isobutylene is introduced in Japan. nih.gov | Demonstrates the ongoing innovation in monomer synthesis. |

Synthesis Methodologies for this compound Monomer

The production of this compound, a monomer valued for its unique balance of hydrophobic and hydrophilic properties, is achieved through several established chemical synthesis routes. The selection of a particular methodology often depends on factors such as desired purity, scale of production, and economic viability. The primary methods revolve around esterification and transesterification pathways.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-butoxyethoxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-4-5-6-14-7-8-15-9-10-16-12(13)11(2)3/h2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTBRAFPWNISIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223506 | |

| Record name | 2-(2-Butoxyethoxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-butoxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7328-22-5 | |

| Record name | Diethylene glycol butyl ether methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-butoxyethoxy)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-butoxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Butoxyethoxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-butoxyethoxy)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2 2 Butoxyethoxy Ethyl Methacrylate Monomer

Esterification Synthesis Pathways

Esterification represents the most direct and widely utilized approach for the synthesis of 2-(2-butoxyethoxy)ethyl methacrylate (B99206). This process involves the formation of an ester linkage by reacting a carboxylic acid or its derivative with an alcohol.

Reaction Overview and Mechanistic Considerations

The synthesis of 2-(2-butoxyethoxy)ethyl methacrylate can be achieved through several esterification-based routes, primarily direct esterification, transesterification, or reaction with an acyl chloride.

Direct Esterification: This is a common industrial method involving the reaction of methacrylic acid with 2-(2-butoxyethoxy)ethanol (B94605). google.com It is an equilibrium-limited reaction where water is produced as a byproduct. To drive the reaction towards the product side, water is typically removed as it is formed, often through azeotropic distillation. google.com The reaction is generally catalyzed by a strong acid.

The mechanism under acidic conditions begins with the protonation of the carbonyl oxygen of methacrylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol, 2-(2-butoxyethoxy)ethanol, then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps, culminating in the elimination of a water molecule and deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Transesterification: An alternative pathway is the transesterification of a more common alkyl methacrylate, such as methyl methacrylate (MMA), with 2-(2-butoxyethoxy)ethanol. justia.com In this process, the methyl group of MMA is exchanged for the 2-(2-butoxyethoxy)ethyl group. This reaction is also an equilibrium process, and the equilibrium is shifted towards the desired product by removing the low-boiling alcohol byproduct, methanol. justia.comgoogle.com Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com The basic-catalyzed mechanism involves the nucleophilic attack of the alkoxide (formed from 2-(2-butoxyethoxy)ethanol) on the carbonyl carbon of the methyl methacrylate. masterorganicchemistry.com

Reaction with Methacryloyl Chloride: For laboratory-scale synthesis where high reactivity is desired, methacrylic acid can be converted to methacryloyl chloride. The subsequent reaction of methacryloyl chloride with 2-(2-butoxyethoxy)ethanol is rapid and essentially irreversible, producing the desired ester and hydrogen chloride (HCl) gas. A base, such as a tertiary amine, is often included to neutralize the HCl byproduct.

Catalysis in Monomer Production

The choice of catalyst is critical in the synthesis of this compound as it significantly influences the reaction rate, yield, and selectivity. Different catalysts are employed for direct esterification and transesterification reactions.

For direct esterification, strong acid catalysts are preferred to achieve commercially viable reaction rates. google.com These include:

Sulfuric Acid (H₂SO₄): A widely used, cost-effective catalyst.

Sulfonic Acids: Aryl sulfonic acids like p-toluenesulfonic acid (PTSA) and alkyl sulfonic acids such as methanesulfonic acid are effective catalysts. google.comgoogle.com

In transesterification reactions, a broader range of catalysts can be utilized, including organometallic compounds and inorganic bases.

Titanium Catalysts: Organotitanates, such as tetra-n-butyl titanate, are effective for the transesterification of methacrylates. researchgate.net

Zirconium Catalysts: Zirconium acetylacetonate has been shown to be an effective catalyst for the transesterification of methyl methacrylate. justia.com

Basic Catalysts: Inorganic bases like potassium carbonate can also catalyze the transesterification reaction. google.com

The table below summarizes the common catalysts used in the synthesis of methacrylate esters.

| Reaction Type | Catalyst Class | Specific Examples |

|---|---|---|

| Direct Esterification | Mineral Acids | Sulfuric Acid (H₂SO₄) |

| Sulfonic Acids | p-Toluenesulfonic Acid (PTSA), Methanesulfonic Acid | |

| Transesterification | Organometallic Compounds | Tetra-n-butyl Titanate, Zirconium Acetylacetonate |

| Inorganic Bases | Potassium Carbonate (K₂CO₃) | |

| Alkoxides | Sodium Methoxide (in basic transesterification) |

Optimization of Synthesis Parameters for Industrial and Laboratory Scale

Optimizing synthesis parameters is crucial for maximizing yield and purity while minimizing reaction time and byproducts. Key parameters include reactant molar ratio, temperature, catalyst concentration, and the use of polymerization inhibitors.

Molar Ratio: In direct esterification, an excess of either methacrylic acid or 2-(2-butoxyethoxy)ethanol can be used to shift the equilibrium towards the product. google.com In industrial processes, a slight excess of the acid is common. For transesterification, a significant excess of the starting methacrylate ester (e.g., methyl methacrylate) is often used to act as both a reactant and a solvent, and to facilitate the removal of the methanol byproduct. justia.com

Temperature: The reaction temperature is controlled to ensure a reasonable reaction rate without inducing significant polymerization of the methacrylate monomer. For esterification, temperatures are often maintained at the reflux temperature of the solvent used for azeotropic water removal (e.g., 120-130°C with toluene). google.com Transesterification reactions are typically conducted at temperatures ranging from 60°C to 140°C. google.com

Inhibitors: Methacrylate monomers are prone to radical polymerization at elevated temperatures. To prevent this, polymerization inhibitors are added to the reaction mixture. Common inhibitors include hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), and phenothiazine. google.com Air is also often purged through the reaction mixture as oxygen can act as an inhibitor. google.com

The following table provides a comparative overview of typical parameters for laboratory and industrial scale synthesis of methacrylate esters.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactant Quantity | Grams to hundreds of grams | Kilograms to tons |

| Reactant Molar Ratio (Acid/Alcohol) | Often varied for optimization studies, can be near stoichiometric or with a large excess of one reactant. | Typically a slight excess of one reactant (e.g., 1.05:1) to drive completion and for economic reasons. google.com |

| Catalyst Loading | Generally higher percentage relative to reactants (e.g., 1-5 wt%). google.com | Optimized for cost and efficiency, often lower percentages (e.g., 0.5-2 wt%). google.com |

| Byproduct Removal | Dean-Stark apparatus for azeotropic distillation. google.com | Continuous reactive distillation columns. google.com |

| Reaction Time | Can range from a few hours to overnight (e.g., 8-24 hours). google.comgoogle.com | Optimized for throughput, often shorter residence times in continuous processes (e.g., 6-8 hours). google.com |

Purification Techniques for High-Purity Monomer in Polymerization Studies

For applications in polymerization studies, particularly controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the purity of the this compound monomer is paramount. cmu.edu Impurities such as unreacted starting materials, catalysts, inhibitors, water, and byproducts from side reactions can interfere with the polymerization process, affecting reaction kinetics, molecular weight control, and the properties of the final polymer.

Several purification techniques are employed, often in combination, to achieve the required high purity:

Washing/Extraction: The crude monomer is often washed with an aqueous alkaline solution, such as dilute sodium hydroxide (B78521) or sodium bicarbonate, to remove acidic components like unreacted methacrylic acid and acidic catalysts (e.g., PTSA). This is followed by washing with deionized water to remove any remaining base and water-soluble impurities. For removing specific byproducts, liquid-liquid extraction with an immiscible solvent may be employed. google.com

Drying: After washing, the monomer must be thoroughly dried to remove residual water, which can act as an initiator or chain transfer agent in some polymerization reactions. Drying is typically accomplished using anhydrous drying agents like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.

Distillation: Vacuum distillation is a highly effective method for purifying the monomer. google.com By reducing the pressure, the boiling point of the monomer is lowered, which allows for distillation at a temperature that minimizes the risk of thermal polymerization. This technique is very effective at separating the monomer from non-volatile impurities such as catalysts, inhibitors, and any polymer that may have formed during synthesis or storage.

Column Chromatography: For achieving the highest purity levels required for sensitive polymerization studies, passing the monomer through a column of a suitable adsorbent, such as basic or neutral alumina (B75360), is a common practice. This step is particularly effective at removing the polymerization inhibitor immediately before use.

The choice and sequence of purification steps depend on the initial purity of the monomer and the specific requirements of the intended polymerization technique.

Polymerization and Copolymerization of 2 2 Butoxyethoxy Ethyl Methacrylate

Homopolymerization Studies

The homopolymerization of 2-(2-Butoxyethoxy)ethyl methacrylate (B99206) yields a polymer with a flexible backbone and pendant side chains containing ether linkages and a terminal butyl group. These structural features influence the polymerization kinetics and the physical properties of the resulting polymer.

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers like 2-(2-Butoxyethoxy)ethyl methacrylate. The process involves initiation, propagation, termination, and chain transfer steps.

The free radical polymerization of methacrylates, including those with ether side chains, can be initiated by a variety of thermal and photochemical initiators. Common thermal initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). Photochemical initiation can be achieved using photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) under UV irradiation. kpi.ua

The choice of initiator and reaction conditions (temperature, solvent, monomer concentration) significantly impacts the polymerization rate, molecular weight, and polydispersity of the resulting polymer. For instance, the polymerization of related methacrylates is often carried out in bulk or in solution. engconfintl.org Solvents such as anisole, ethyl acetate, and various alcohols can be employed. mdpi.comripublication.com The reaction temperature for thermally initiated polymerization is typically in the range of 50-80 °C, depending on the decomposition kinetics of the initiator. mdpi.com

Table 1: Typical Initiation Systems and Conditions for Free Radical Polymerization of Methacrylates

| Initiator | Type | Typical Reaction Temperature | Common Solvents |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Thermal | 60-80 °C | Toluene (B28343), Dioxane, Bulk |

| Benzoyl Peroxide (BPO) | Thermal | 60-90 °C | Bulk, various organic solvents |

| Potassium Persulfate (KPS) | Thermal | 50-70 °C | Water (for water-soluble monomers) |

The determination of these parameters often involves techniques such as pulsed laser polymerization-size exclusion chromatography (PLP-SEC), which allows for the direct measurement of kₚ. rsc.org The termination rate constant, kₜ, is more complex to determine as it is often diffusion-controlled, especially at higher conversions.

For methacrylates in general, kₚ values are typically in the range of 10² to 10³ L·mol⁻¹·s⁻¹ at moderate temperatures (e.g., 50-70 °C), while kₜ values are much higher, in the order of 10⁷ L·mol⁻¹·s⁻¹. mdpi.com These values are influenced by temperature, solvent, and the specific monomer structure.

A characteristic feature of the bulk free radical polymerization of methacrylates is the autoacceleration phenomenon, also known as the gel effect or Trommsdorff-Norrish effect. This effect manifests as a significant increase in the polymerization rate and molecular weight at intermediate to high monomer conversions. The gel effect arises from a decrease in the termination rate constant (kₜ) due to the increased viscosity of the polymerization medium, which hinders the diffusion of large polymer radicals. The propagation rate (kₚ) is less affected as the smaller monomer molecules can still diffuse to the active chain ends. kpi.ua

In the bulk polymerization of methacrylates with long, flexible side chains, the onset of the gel effect might be observed at different conversions compared to simpler methacrylates like MMA. The flexible side chains of poly(this compound) could influence the entanglement of polymer chains and thus the diffusion-controlled termination process. Studies on di(meth)acrylate photopolymerizations show that the termination kinetic constant decreases significantly as conversion increases, a hallmark of the gel effect. kpi.ua

Polymerization is a reversible process, and for every polymerization, there is a ceiling temperature (T_c) at which the rate of polymerization equals the rate of depolymerization. Above T_c, the formation of a high molecular weight polymer is thermodynamically unfavorable. The ceiling temperature is dependent on the monomer concentration and the enthalpy and entropy of polymerization.

For most common methacrylates, the ceiling temperature for bulk polymerization is well above typical reaction temperatures. For example, the T_c for bulk poly(methyl methacrylate) is approximately 220 °C. While specific data for poly(this compound) is not found, it is expected to have a similarly high ceiling temperature, making depolymerization negligible under standard free radical polymerization conditions. Studies on the thermal behavior of poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO₂MA) show decomposition temperatures around 363-369 °C, which is distinct from depolymerization at the ceiling temperature. researchgate.net

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. The most common CRP methods for methacrylates are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

These techniques have been successfully applied to the homopolymerization of structurally similar monomers like 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), suggesting their applicability to this compound. mdpi.comcmu.educmu.edu

For instance, the ATRP of MEO₂MA has been carried out using a copper(I) bromide (CuBr) catalyst complexed with a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and an alkyl halide initiator like ethyl α-bromoisobutyrate (EBiB). mdpi.com These polymerizations exhibit first-order kinetics with respect to monomer consumption and a linear increase in molecular weight with conversion, which are characteristic features of a controlled polymerization. cmu.edunih.gov

RAFT polymerization of related methacrylates has been achieved using chain transfer agents like 4-cyano-4-((dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid. researchgate.net This method also allows for the synthesis of well-defined homopolymers. researchgate.net

Table 2: Examples of Controlled Radical Polymerization of Related Methacrylates

| CRP Technique | Monomer | Initiator | Catalyst/Chain Transfer Agent | Solvent | Resulting PDI | Reference |

|---|---|---|---|---|---|---|

| ATRP | MEO₂MA | Ethyl α-bromoisobutyrate (EBiB) | CuBr/PMDETA | Anisole | ~1.4 | mdpi.com |

| ATRP | 2-(2-(2-azidoethoxy)ethoxy)ethyl methacrylate | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | < 1.30 | nih.govresearchgate.net |

| RAFT | 2-(tert-Butoxycarbonyloxy)ethyl methacrylate | 4-Cyano-4-((dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid | AIBN (initiator) | Not specified | Narrow | researchgate.net |

The successful application of these CRP techniques to a range of functional methacrylates strongly indicates that well-defined homopolymers of this compound can be synthesized with a high degree of control over their molecular characteristics.

Controlled Radical Polymerization (CRP) of this compound Homopolymers

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu The polymerization of functional methacrylates, particularly those with ethylene (B1197577) glycol side chains similar to BEMA, has been successfully achieved using ATRP.

Research on monomers with structures analogous to BEMA, such as 2-(2-(2-azidoethyoxy)ethoxy)ethyl methacrylate (AzTEGMA), has shown that ATRP of such molecules can be challenging. researchgate.net Polymerizations conducted at commonly used temperatures (e.g., 50 °C) can exhibit poor control, leading to side reactions. researchgate.net However, by optimizing reaction conditions, such as lowering the temperature and reducing the monomer concentration, a well-controlled polymerization can be achieved. For instance, the ATRP of AzTEGMA was successfully controlled at 34 °C with a lower monomer concentration, resulting in well-defined polymers with significantly reduced polydispersity. researchgate.net This approach balances a reasonable reaction timeframe with excellent control over the polymer characteristics. researchgate.net These findings suggest that a similar strategy of using milder temperatures would be effective for the controlled ATRP of BEMA.

Table 1: Optimized Conditions for ATRP of a BEMA Analog (AzTEGMA) Data sourced from a study on a structurally similar monomer to illustrate typical controlled polymerization conditions. researchgate.net

| Parameter | Value |

| Monomer | 2-(2-(2-azidoethyoxy)ethoxy)ethyl methacrylate |

| Monomer Concentration | 2 M in Anisole |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) |

| Catalyst | Copper(I) bromide (CuBr) |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |

| Molar Ratio [M]:[I]:[CuBr]:[PMDETA] | 100:1:1:1 |

| Temperature | 34 °C |

| Resulting Polydispersity (Mw/Mn) | < 1.30 |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique known for its compatibility with a wide range of functional monomers and reaction conditions. taylorfrancis.com This method allows for the synthesis of polymers with complex architectures, such as block copolymers, with a high degree of control over molecular weight and end-group fidelity. taylorfrancis.comunlp.edu.ar

The RAFT polymerization of monomers structurally similar to BEMA, such as di(ethylene glycol) methyl ether methacrylate (DEGMEMA), has been successfully demonstrated. In one study, the RAFT copolymerization of DEGMEMA with methyl methacrylate (MMA) was conducted in an ionic liquid, N-hexylpyridinium hexafluorophosphate (B91526) ([HPY][PF6]), yielding both linear and hyperbranched copolymers with narrow molecular weight distributions. researchgate.netresearchgate.net The linear copolymers exhibited dispersity (Đ) values below 1.10, indicating excellent control over the polymerization process. researchgate.netresearchgate.net The resulting polymers also displayed thermoresponsive properties, a characteristic feature of many poly(ethylene glycol)-based materials. researchgate.netresearchgate.net The success of this process highlights the suitability of RAFT for producing well-defined polymers and copolymers of BEMA for applications where stimuli-responsive behavior is desired. researchgate.netrsc.org

Table 2: Representative Conditions for RAFT Polymerization of a BEMA Analog (DEGMEMA) Data adapted from a study on the RAFT copolymerization of DEGMEMA and MMA. researchgate.net

| Parameter | Component / Value |

| Monomer 1 | di(ethylene glycol) methyl ether methacrylate (DEGMEMA) |

| Monomer 2 | Methyl Methacrylate (MMA) |

| RAFT Agent | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) |

| Initiator | 2,2′-Azobis(2-methylpropionitrile) (AIBN) |

| Solvent | N-hexylpyridinium hexafluorophosphate ([HPY][PF6]) |

| Temperature | 70 °C |

| Resulting Polydispersity (Mw/Mn) | < 1.10 for linear copolymers |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate growing polymer chains, allowing for controlled chain growth. However, the homopolymerization of methacrylic esters via NMP has historically been challenging. rsc.org

The difficulty arises from side reactions and a large activation-deactivation equilibrium constant. rsc.org A successful and widely adopted strategy to overcome this limitation is the copolymerization of the methacrylate monomer with a small amount (typically 5-10 mol%) of a "controlling" comonomer, which is usually a styrenic monomer. rsc.org This approach, often utilizing the SG1-based alkoxyamine initiator (BlocBuilder), allows for the synthesis of well-defined methacrylate-rich copolymers at lower temperatures than typically required for NMP of styrenes or acrylates. rsc.org The presence of a styrene-type unit at the end of the dormant polymer chain facilitates a more controlled dissociation and polymerization process. rsc.org While there are no specific reports on the NMP of BEMA, this copolymerization strategy would be the established method of choice for achieving a controlled polymerization. rsc.org

Sequential Anionic Polymerization

Living anionic polymerization is a powerful technique for synthesizing block copolymers with precisely defined structures, molecular weights, and very narrow molecular weight distributions. The sequential addition of different monomers to a living polymer chain allows for the creation of well-defined block architectures.

The anionic copolymerization of a monomer identified as 1-(butoxy)ethyl methacrylate (BEMA) with both methyl methacrylate (MMA) and styrene (B11656) (St) has been successfully carried out. taylorfrancis.com In these studies, the random copolymerization with MMA proceeded smoothly in tetrahydrofuran (B95107) (THF) at -40°C, yielding copolymers with controlled molecular weights and narrow polydispersity (Mw/Mn = 1.08−1.10). taylorfrancis.com Furthermore, well-defined block copolymers were prepared by the sequential anionic polymerization of these monomers. taylorfrancis.com It was noted that the polymerization sequence where MMA was polymerized first, followed by the addition of BEMA, provided better control over the molecular weight and resulted in a narrower molecular weight distribution. taylorfrancis.com Similarly, the block copolymerization of the closely related 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) has also been demonstrated in flow microreactors, confirming the suitability of anionic polymerization for these types of monomers. researchgate.netmdpi.com

Copolymerization Strategies with this compound

Free Radical Copolymerization Kinetics and Mechanisms

Understanding the kinetics of free radical copolymerization is essential for predicting and controlling the composition and microstructure of the resulting copolymer chains. A key aspect of this is the determination of monomer reactivity ratios, which quantify the relative preference of a growing polymer radical to add a monomer of its own kind versus the other comonomer.

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the composition of a copolymer chain based on the composition of the monomer feed. mdpi.comkpi.ua These ratios can be determined experimentally by conducting a series of copolymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion. mdpi.comkpi.ua Linearization methods, such as the Fineman-Rose and Kelen-Tudos methods, are commonly used to calculate these ratios from experimental data. mdpi.comkpi.uamdpi.comias.ac.in

The Fineman-Rose (F-R) method uses the following equation: G = H * r1 - r2 where G and H are functions of the monomer mole fractions in the feed (f1, f2) and the copolymer (F1, F2). A plot of G versus H yields a straight line with the slope equal to r1 and the intercept equal to r2. kpi.ua

The Kelen-Tudos (K-T) method is a refinement that aims to provide a more even distribution of data points: η = (r1 + r2/α) * ξ - r2/α where η and ξ are functions of G and H, and α is an arbitrary constant that helps to spread the data points more evenly. mdpi.com A plot of η versus ξ gives a straight line from which r1 and r2 can be determined. mdpi.comkpi.ua

For the MMA (M1) and 2-EOEMA (M2) system, the calculated reactivity ratios were r1 = 0.8436 and r2 = 0.7751. mdpi.comkpi.ua The product of the reactivity ratios (r1 * r2 = 0.65) is less than 1, which indicates a tendency towards random incorporation of both monomers into the copolymer chain. mdpi.comkpi.ua Given the structural similarity, it is expected that the copolymerization of BEMA with MMA would exhibit similar kinetic behavior.

Table 3: Copolymerization Data for MMA (M1) and 2-EOEMA (M2) for Reactivity Ratio Determination Data from a study on a BEMA analog used to illustrate the application of kinetic determination methods. mdpi.comkpi.ua

| Mole Fraction of MMA in Feed (f1) | Mole Fraction of MMA in Copolymer (F1) |

| 0.18 | 0.21 |

| 0.33 | 0.36 |

| 0.46 | 0.48 |

| 0.57 | 0.58 |

| 0.67 | 0.67 |

| 0.76 | 0.75 |

| 0.84 | 0.82 |

Copolymer Compositional Control

Control over the final composition of a copolymer is essential for tailoring its physicochemical properties. In the free-radical copolymerization of this compound (M-BEMA) with a comonomer (M₂), the instantaneous composition of the copolymer is determined by the relative reactivities of the two monomers towards the propagating radical chains. This relationship is quantified by the monomer reactivity ratios, r₁ and r₂.

While specific reactivity data for BEMA is not widely published, valuable insights can be drawn from structurally similar monomers like 2-ethoxyethyl methacrylate (2-EOEMA). In the copolymerization of methyl methacrylate (MMA, M₁) with 2-EOEMA (M₂), the reactivity ratios were determined using established linearization methods such as the Fineman-Rose (F-R) and Kelen-Tudos (K-T) methods. sapub.orgresearchgate.netresearchgate.net These methods analyze the relationship between the monomer feed composition and the resulting copolymer composition at low conversion levels. sapub.orgresearchgate.net

For the MMA/2-EOEMA system, the mean reactivity ratios were found to be r₁ = 0.8436 and r₂ = 0.7751. sapub.orgresearchgate.net The fact that both values are less than 1 indicates that both propagating radicals (P₁* and P₂*) prefer to react with the other monomer rather than their own. sapub.org Specifically, the value of 1/r₁ (1.187) gives a measure of the reactivity of the 2-EOEMA monomer towards the PMMA radical. sapub.orgresearchgate.net This analysis suggests a tendency towards random incorporation of the monomer units along the polymer chain. sapub.orgresearchgate.net

By applying these principles, the composition of a BEMA-containing copolymer can be controlled by adjusting the initial molar ratio of BEMA and the comonomer in the feed.

**Table 1: Reactivity Ratios for the Copolymerization of Methyl Methacrylate (M₁) and 2-Ethoxyethyl Methacrylate (M₂)***

| Method | r₁ (MMA) | r₂ (2-EOEMA) | r₁ * r₂ |

|---|---|---|---|

| Fineman-Rose (F-R) | 0.8510 | 0.7813 | 0.6649 |

| Kelen-Tudos (K-T) | 0.8362 | 0.7689 | 0.6429 |

| Mean Value | 0.8436 | 0.7751 | 0.6539 |

Data from studies on 2-ethoxyethyl methacrylate, a structural analogue of this compound. sapub.orgresearchgate.net

Monomer Sequence Distribution Analysis

The sequence in which monomer units are arranged along a polymer chain, known as the copolymer microstructure, significantly influences the material's macroscopic properties. sapub.org The monomer sequence distribution can be statistically calculated using the determined reactivity ratios (r₁ and r₂). sapub.orgresearchgate.net This analysis allows for the prediction of the probability of finding a specific sequence of monomer units (e.g., M₁-M₁, M₁-M₂, M₂-M₂) in the copolymer chain. researchgate.net

For the analogous MMA (M₁)/2-EOEMA (M₂) system, the mean sequence lengths (μ) for each monomer unit were calculated. sapub.orgresearchgate.net The results showed that as the concentration of 2-EOEMA in the monomer feed increased, its mean sequence length in the resulting copolymer also increased, indicating the formation of longer blocks of 2-EOEMA units. sapub.org This is consistent with the finding that 2-EOEMA is slightly more reactive than MMA in this system. sapub.orgresearchgate.net This statistical approach provides a powerful tool for predicting and understanding how the arrangement of BEMA units can be controlled by the initial reaction conditions. sapub.org

**Table 2: Mean Sequence Length (μ) in MMA/2-EOEMA Copolymers at Various Feed Compositions***

| Mole Fraction of MMA in Feed (f₁) | Mole Fraction of 2-EOEMA in Feed (f₂) | Mean Sequence Length of MMA (μMMA) | Mean Sequence Length of 2-EOEMA (μEOEMA) |

|---|---|---|---|

| 0.75 | 0.25 | 3.5308 | 1.2812 |

| 0.667 | 0.333 | 2.6908 | 1.4116 |

| 0.50 | 0.50 | 1.8436 | 1.7751 |

| 0.333 | 0.667 | 1.4116 | 2.6908 |

| 0.25 | 0.75 | 1.2812 | 3.5308 |

Data from studies on 2-ethoxyethyl methacrylate, a structural analogue of this compound. sapub.org

Azeotropic Composition Evaluation

Azeotropic polymerization occurs at a specific monomer feed composition where the resulting copolymer has the exact same composition. sapub.org This phenomenon is possible when the product of the reactivity ratios (r₁r₂) is less than 1. sapub.orgresearchgate.net For the MMA/2-EOEMA system, the product r₁r₂ is approximately 0.65, confirming the existence of an azeotropic point. sapub.orgresearchgate.net

Controlled Copolymerization Methodologies

To achieve more complex and well-defined polymer architectures, controlled/living radical polymerization (CLRP) techniques are employed. jku.atrsc.org These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and high end-group fidelity, enabling the creation of block, graft, and statistical copolymers. jku.atrsc.org

Block Copolymer Synthesis and Characterization

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. The synthesis of block copolymers containing BEMA can be effectively achieved using controlled polymerization methods like ATRP and RAFT. rsc.orgcmu.edu

In a typical ATRP synthesis, a well-defined polymer, such as polystyrene (PSt) or poly(methyl methacrylate) (PMMA), is first synthesized and then used as a "macroinitiator" to initiate the polymerization of the second monomer, in this case, BEMA. cmu.educmu.edu This sequential process allows for the growth of a second block from the end of the first, resulting in an AB diblock copolymer. cmu.edu Similarly, ABA triblock copolymers can be formed using a difunctional macroinitiator. cmu.educmu.edu The success of the chain extension depends on factors like the choice of catalyst and ensuring the halogen end-group of the macroinitiator is suitable for initiating the second monomer. cmu.edu

RAFT polymerization is another highly versatile method for creating block copolymers. jku.atrsc.org The process involves a sequential two-step polymerization. jku.at First, a homopolymer is synthesized in the presence of a RAFT chain transfer agent (CTA), creating a "macro-CTA". This macro-CTA is then purified and used to control the polymerization of the second monomer, yielding a well-defined block copolymer. jku.at The order of monomer addition is crucial; the first block must act as a good leaving group to efficiently reinitiate the polymerization of the second monomer. jku.at Both ATRP and RAFT provide excellent control over the final molecular weight and yield polymers with very narrow molecular weight distributions (Đ typically < 1.3). jku.atcmu.edu

Table 3: Examples of Methacrylate-Containing Block Copolymers Synthesized via Controlled Radical Polymerization

| Copolymer Type | Polymerization Method | Macroinitiator/Macro-CTA | Second Block | Final Mₙ (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| PMMA-b-PDMAEMA | ATRP | PMMA-Br | DMAEMA | 16,200 | 1.25 | cmu.edu |

| PSt-b-PDMAEMA | ATRP | PSt-Br | DMAEMA | 12,500 | 1.34 | cmu.edu |

| P(ManEMA)-b-P(DMAEMA) | Aqueous RAFT | P(ManEMA) | DMAEMA | 40,300 | 1.18 | rsc.org |

| P(BA-co-DMAEA)-b-PPEGA | RAFT | P(BA-co-DMAEA) | PPEGA | 12,600 | 1.21 | mdpi.com |

Note: Mₙ = Number-average molecular weight. This table shows examples of block copolymers with monomers analogous or related to BEMA to illustrate the capabilities of the synthesis methods.

Graft Copolymer Synthesis and Architectural Control

Graft copolymers consist of a linear polymer backbone with one or more side chains that are structurally distinct from the main chain. The synthesis of graft copolymers allows for the combination of different polymer properties into a single molecule. Three primary strategies are used: "grafting through," "grafting from," and "grafting to". cmu.edu

The "grafting from" approach is a powerful method where a polymer backbone is functionalized with initiating sites. cmu.edu Monomers are then polymerized from these sites, growing the side chains directly from the backbone. cmu.eduresearchgate.net For example, a linear polymer can be prepared with initiator groups on each repeating unit, which then serves as a multifunctional macroinitiator for an ATRP reaction, growing dense BEMA side chains to create a "bottle-brush" architecture. cmu.eduiaea.org

The "grafting through" method involves the copolymerization of a conventional monomer with a "macromonomer"—a polymer chain with a polymerizable end group, such as a methacrylate. cmu.edu This allows for the incorporation of pre-formed polymer chains as the grafts along a new backbone. The spacing and distribution of the grafts can be controlled by the reactivity ratios and feed composition of the monomer and macromonomer. cmu.edu

The "grafting to" method involves synthesizing the backbone and side chains separately and then attaching them via a chemical coupling reaction, such as "click chemistry". cmu.edu

Statistical Copolymer Design and Synthesis

Statistical copolymers feature a random distribution of two or more different monomer units along the polymer chain. nih.gov Unlike the sequential synthesis required for block copolymers, statistical copolymers are typically synthesized in a one-step reaction where all monomers are polymerized simultaneously. nih.gov

Controlled radical polymerization methods, especially RAFT, are well-suited for synthesizing statistical copolymers with targeted molecular weights and narrow dispersity. rsc.orgnih.gov The design of these copolymers involves selecting monomers that, when combined, will impart desired properties. For instance, copolymerizing BEMA with a hydrophilic monomer like 2-(N,N-dimethylamino)ethyl methacrylate (DMAEMA) or a hydrophobic one can create amphiphilic polymers with tunable properties. rsc.org

The final distribution of monomer units is governed by their respective reactivity ratios. nih.gov Even in a "random" copolymer, if one monomer is significantly more reactive than the other, it will be consumed faster, leading to a gradient in composition along the chain. However, for monomer pairs with similar reactivities or those that form an azeotrope, a more uniform statistical distribution is achieved. sapub.orgnih.gov RAFT polymerization has been successfully used to synthesize statistical copolymers of various methacrylates, demonstrating its utility for creating well-defined P(BEMA-stat-M₂) copolymers. rsc.orgnih.gov

Specific Comonomer Systems Incorporating this compound

The incorporation of this compound into copolymer chains can significantly alter the properties of the resulting polymer. However, detailed research findings, including reactivity ratios and specific copolymer properties, for its copolymerization with several common comonomers are not widely available in the public scientific literature. While extensive research exists for structurally similar monomers, such as 2-ethoxyethyl methacrylate (EOEMA) and 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA or DMEEMA), data focusing solely on the butoxy- derivative is limited.

Copolymers with Methyl Methacrylate

A thorough review of available scientific literature did not yield specific studies detailing the free-radical copolymerization of this compound with methyl methacrylate (MMA). Consequently, experimental data such as monomer reactivity ratios (r₁ and r₂), copolymer composition diagrams, and detailed properties of the resulting poly(this compound-co-methyl methacrylate) are not available.

For context, studies on similar systems, such as the copolymerization of 2-ethoxyethyl methacrylate (2-EOEMA) with MMA, have reported the formation of random copolymers. sapub.orgresearchgate.net For example, one study determined the mean reactivity ratios for the MMA/2-EOEMA system to be r₁(MMA) = 0.8436 and r₂(2-EOEMA) = 0.7751. sapub.orgresearchgate.net This information, however, cannot be directly extrapolated to the this compound system due to differences in the side-chain structure.

Copolymers with Other Ethylene Oxide-Containing Methacrylates

The copolymerization of this compound with other ethylene oxide-containing methacrylates, such as oligo(ethylene glycol) methyl ether methacrylate (OEGMA) or di(ethylene glycol) methyl ether methacrylate (DEGMA), has been explored in the broader context of creating thermoresponsive polymers. rsc.org Research in this area often focuses on tuning the lower critical solution temperature (LCST) of the resulting copolymers by adjusting the comonomer feed ratios. rsc.org However, specific kinetic studies and reactivity ratios for copolymer systems exclusively featuring this compound with other OEGMA monomers were not found in the searched literature.

Copolymers with Alkyl Methacrylates

While the copolymerization of various alkyl methacrylates is a well-established field for tailoring polymer properties, specific research detailing the synthesis and characterization of copolymers of this compound with other simple alkyl methacrylates (e.g., butyl methacrylate, hexyl methacrylate) is not prominently featured in the available literature. Studies on related systems include the copolymerization of n-butyl acrylate (B77674) with methyl methacrylate and the synthesis of graft copolymers involving butyl methacrylate and methoxypoly(ethylene glycol) macromonomers. uni-bayreuth.denih.gov These studies provide general insights into methacrylate copolymerization but lack specific data for the target monomer.

Copolymers with Hydroxyalkyl Methacrylates

Copolymers with Styrenic Monomers

Block copolymers of styrenic monomers with ethylene oxide-containing methacrylates are often synthesized to create materials with distinct hydrophobic and hydrophilic domains. nih.gov Research has been conducted on the synthesis of block copolymers of polystyrene with poly(2-(methoxyethoxy)ethyl methacrylate) (PDMEEMA) via controlled polymerization techniques like anionic polymerization. nih.govmdpi.com However, specific studies focusing on the copolymerization kinetics, reactivity ratios, and properties of copolymers made from this compound and styrenic monomers were not identified in the search results.

Copolymers with N-Vinylpyrrolidone

Copolymers of N-vinylpyrrolidone (NVP) are widely used in biomedical and pharmaceutical applications due to their biocompatibility and solubility in water. The copolymerization of NVP with various methacrylates allows for the fine-tuning of these properties. Studies have reported on the synthesis and characterization of copolymers of NVP with 2-ethoxyethyl methacrylate (EOEMA). tandfonline.comresearchgate.net For the NVP/EOEMA system, reactivity ratios were determined, indicating that EOEMA is more reactive. tandfonline.com However, equivalent research findings and data tables for the copolymerization of NVP specifically with this compound could not be located.

Copolymers with Other Functional Methacrylates

The copolymerization of this compound (BEMA) with other functional methacrylates is a key strategy for tailoring the properties of the resulting polymers for specific applications. By incorporating monomers with functional groups such as hydroxyl (-OH) or carboxyl (-COOH), it is possible to introduce new characteristics like hydrophilicity, stimuli-responsiveness (e.g., to pH or temperature), and sites for further chemical modification or cross-linking. While detailed studies focusing specifically on the copolymerization of BEMA with a wide range of functional methacrylates are not extensively documented in publicly available literature, the behavior can be inferred from studies on structurally similar monomers, such as 2-ethoxyethyl methacrylate (EOEMA) and other alkyl methacrylates.

Functional methacrylates like 2-hydroxyethyl methacrylate (HEMA) and methacrylic acid (MAA) are commonly used to create copolymers with enhanced properties. The presence of the hydroxyl group in HEMA, for instance, can increase the hydrophilicity and water content of the resulting polymer, which is crucial for applications like hydrogels and biocompatible materials. The carboxyl group in MAA introduces pH-sensitivity, allowing the polymer to swell or shrink in response to changes in the pH of the surrounding environment.

Research Findings from Analogous Systems

To understand the potential copolymerization behavior of BEMA, it is useful to examine studies on analogous systems. One such study investigated the free-radical copolymerization of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (EOEMA), a monomer structurally similar to BEMA. queensu.caresearchgate.netsapub.org The copolymerizations were carried out in a 1,4-dioxane (B91453) solution with 2,2-azo-bis-isobutyronitrile (AIBN) as the initiator. queensu.caresearchgate.netsapub.org The reactivity ratios for this system were determined, providing insight into the distribution of monomer units along the copolymer chain. queensu.caresearchgate.netsapub.org

The mean reactivity ratios for the MMA/EOEMA system were found to be r₁ (MMA) = 0.8436 and r₂ (EOEMA) = 0.7751. queensu.caresearchgate.net The product of the reactivity ratios (r₁r₂) is 0.6614. queensu.caresearchgate.net Since both reactivity ratios are less than one, it indicates the formation of random copolymers. queensu.caresearchgate.net The values also suggest that EOEMA is slightly more reactive than MMA in this system. sapub.org This type of data is crucial for predicting the microstructure and, consequently, the physical and chemical properties of the resulting copolymers.

Another relevant area of research is the study of solvent effects on the copolymerization kinetics of functional methacrylates. For example, the copolymerization of 2-hydroxyethyl methacrylate (HEMA) with butyl methacrylate (BMA) has been studied in various solvents. queensu.camdpi.comresearchgate.net The choice of solvent was found to significantly impact the relative reactivity of the monomers, which is attributed to the influence of hydrogen bonding on monomer reactivity. queensu.camdpi.com This is particularly important when considering the copolymerization of BEMA with functional monomers like HEMA, as the reaction medium can influence the incorporation of the functional monomer into the polymer chain.

The synthesis of pH-sensitive hydrogels through the copolymerization of HEMA and methacrylic acid (MAA) has also been reported. researchgate.net These hydrogels were synthesized by free radical polymerization using a cross-linker, and their swelling behavior was found to be dependent on the pH of the medium. researchgate.net This demonstrates the successful incorporation of functional monomers to create stimuli-responsive materials.

While direct experimental data for the copolymerization of BEMA with these specific functional methacrylates is limited in the available literature, the findings from these analogous systems provide a strong foundation for predicting its behavior. It is expected that BEMA would form random copolymers with functional methacrylates like HEMA and MAA, and that the properties of these copolymers could be tuned by adjusting the monomer feed ratios and reaction conditions.

Data from Copolymerization of Analogous Monomers

The following tables present data from the copolymerization of monomers analogous to BEMA, which can be used to infer its potential behavior.

Table 1: Copolymerization of Methyl Methacrylate (MMA) and 2-Ethoxyethyl Methacrylate (EOEMA) queensu.caresearchgate.net

| Mole Fraction of MMA in Feed (f₁) | Mole Fraction of MMA in Copolymer (F₁) |

| 0.25 | 0.29 |

| 0.33 | 0.38 |

| 0.50 | 0.53 |

| 0.67 | 0.68 |

| 0.75 | 0.76 |

Table 2: Reactivity Ratios for the Copolymerization of MMA and EOEMA queensu.caresearchgate.net

| Monomer 1 | Monomer 2 | r₁ | r₂ | r₁r₂ | Method |

| MMA | EOEMA | 0.8436 | 0.7751 | 0.6614 | Fineman-Ross & Kelen-Tudos (mean) |

These data illustrate that the composition of the copolymer is dependent on the initial monomer feed ratio. The reactivity ratios being close to one another but less than one suggest a tendency towards random incorporation of both monomers into the polymer chain.

Advanced Characterization of Poly 2 2 Butoxyethoxy Ethyl Methacrylate and Its Copolymers

Spectroscopic Analysis for Structural Elucidation and Composition

Spectroscopy is a cornerstone in the analysis of polymeric materials, offering non-destructive methods to probe molecular structure, functional groups, and electronic properties. For P(BEEOMA) and its copolymers, a suite of spectroscopic techniques is employed to gain a comprehensive understanding of their chemical nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of P(BEEOMA). Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the polymer structure, confirming successful polymerization and allowing for compositional analysis in copolymers. iupac.orgresearchgate.net

In the ¹H NMR spectrum of P(BEEOMA), characteristic signals corresponding to the protons in the polymer backbone and the butoxyethoxyethyl side chain are observed. The broad signals for the methacrylate (B99206) backbone protons (α-methyl and methylene (B1212753) groups) typically appear in the upfield region, while the protons of the ester and ether linkages in the side chain are found at lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Poly[2-(2-butoxyethoxy)ethyl methacrylate] This table is generated based on analogous data for similar poly(methacrylate) structures.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Backbone α-CH₃ | 0.8 - 1.1 | 16 - 19 |

| Backbone -CH₂- | 1.8 - 2.0 | 45 - 55 |

| Backbone quaternary C | - | 44 - 46 |

| Carbonyl C=O | - | 176 - 178 |

| -O-CH₂-CH₂-O- (Ester) | 4.0 - 4.2 | 64 - 66 |

| -O-CH₂-CH₂-O- (Ether) | 3.5 - 3.7 | 68 - 71 |

| Butyl -O-CH₂- | 3.4 - 3.5 | 70 - 72 |

| Butyl -CH₂-CH₂-CH₃ | 1.3 - 1.6 | 19 - 32 |

| Butyl -CH₃ | 0.9 - 1.0 | 13 - 14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a polymer. researchgate.net The FTIR spectrum of P(BEEOMA) is characterized by several strong absorption bands that confirm its chemical structure. researchgate.netspectroscopyonline.com

The most prominent peak is the sharp, intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1725-1730 cm⁻¹. researchgate.net Another key feature is the set of strong bands in the 1250-1100 cm⁻¹ region, which are attributed to the C-O-C stretching vibrations of the ester and ether linkages in the side chain. researchgate.netspectroscopyonline.com Additionally, C-H stretching vibrations from the methyl, methylene, and butyl groups are observed in the 3000-2850 cm⁻¹ range. researchgate.netcore.ac.uk The disappearance of the C=C vinyl stretching peak from the monomer (around 1636 cm⁻¹) is a clear indication of successful polymerization. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Poly[this compound]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2950 - 2850 | C-H Stretch | Alkyl (backbone and side chain) |

| 1725 - 1730 | C=O Stretch | Ester Carbonyl |

| 1450 - 1470 | C-H Bend | CH₂ |

| 1250 - 1100 | C-O-C Stretch | Ester and Ether |

UV-Visible Spectrometry for Solution Behavior

UV-Visible (UV-Vis) spectrometry is a valuable technique for investigating the solution properties of P(BEEOMA), which is known to be a thermo-responsive polymer. This property is due to the poly(ethylene glycol)-like side chains, which exhibit a lower critical solution temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, and the solution is clear. Above the LCST, the polymer undergoes a phase transition, becomes insoluble, and the solution turns cloudy.

UV-Vis spectrometry can be used to precisely determine the LCST by monitoring the change in optical transmittance of the polymer solution as a function of temperature. scientific.net The cloud point (Tcp) is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value. This analysis is crucial for applications where temperature-dependent solubility is a key performance criterion. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for detecting and characterizing species with unpaired electrons, such as free radicals. syntechinnovation.com In the context of P(BEEOMA) synthesis via free-radical polymerization, EPR can be used to study the radical intermediates involved in the initiation, propagation, and termination steps. iaea.org

By monitoring the EPR signals during polymerization, one can gain insight into the reaction kinetics and the structure of the propagating radicals. syntechinnovation.com While the propagating radicals are often too short-lived to be observed directly under normal polymerization conditions, techniques like spin trapping can be employed. Furthermore, EPR is used to study polymer degradation and cross-linking processes that are initiated by radical formation, for example, through exposure to high-energy radiation. iaea.org

Molecular Weight and Distribution Analysis of Polymeric Products

The physical and mechanical properties of a polymer are intimately linked to its molecular weight and the distribution of chain lengths. Therefore, accurate measurement of these parameters is critical for quality control and for understanding how synthesis conditions affect the final material.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. polymerchar.com The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules pass through the porous GPC column faster, while smaller molecules take a more tortuous path and elute later. lcms.cz

A GPC analysis of P(BEEOMA) yields several important parameters:

Number-average molecular weight (Mn): The total weight of the polymer sample divided by the total number of moles of polymer chains.

Weight-average molecular weight (Mw): An average that is biased towards heavier chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. For controlled polymerization techniques, the PDI is typically low (e.g., < 1.3), indicating a narrow distribution of chain lengths. researchgate.net

The results from GPC confirm the successful synthesis of a high molecular weight polymer and provide essential data for correlating synthesis parameters with the resulting polymer architecture. mdpi.com

Table 3: Example GPC Data for a P(BEEOMA) Sample

| Parameter | Value | Description |

|---|---|---|

| Mn (g/mol) | 25,000 | Number-Average Molecular Weight |

| Mw (g/mol) | 30,000 | Weight-Average Molecular Weight |

| PDI (Mw/Mn) | 1.20 | Polydispersity Index |

Determination of Molecular Weight Distribution and Dispersity

The characterization of the molecular weight (MW) and molecular weight distribution, or dispersity (Đ), of poly[this compound] (P(BEEOMA)) and its copolymers is fundamental to understanding their physical and mechanical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most prevalent technique for these measurements. polychemistry.comlcms.cz GPC separates polymer chains based on their hydrodynamic volume in solution; larger molecules elute more quickly than smaller ones. lcms.cz This allows for the determination of the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the dispersity (Đ = M_w/M_n), which indicates the breadth of the molecular weight distribution. lcms.cz

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Sequential Anionic Polymerization (SAP), are often employed to synthesize P(BEEOMA)-based polymers with well-defined architectures and low dispersity. nih.govmdpi.com For instance, studies on the closely related polymer, poly(2-(methoxyethoxy)ethyl methacrylate) (PDMEEMA), demonstrate that SAP can yield block copolymers with narrow molecular weight distributions, with typical dispersity values of 1.15–1.2. nih.govmdpi.com ATRP typically results in slightly broader distributions, with dispersity values around 1.4. nih.gov

The choice of GPC eluent and calibration standards is critical for obtaining accurate results. Due to the polarity of the ether side chains, solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), sometimes with salt additives like LiBr to prevent aggregation, are used. lcms.cz Calibration is typically performed with standards of known molecular weight, such as polystyrene or polymethylmethacrylate (PMMA). nih.gov

Table 1: Representative Molecular Weight Data for Methacrylate-Based Copolymers This table presents findings from related polymers to illustrate typical results obtained via GPC analysis.

| Polymer System | Polymerization Method | M_n ( g/mol ) | Dispersity (Đ) | Source |

|---|---|---|---|---|

| Polystyrene-b-PDMEEMA | Sequential Anionic Polymerization (SAP) | ~30,000 | 1.15 - 1.20 | nih.govmdpi.com |

| Polystyrene-b-PDMEEMA | Atom Transfer Radical Polymerization (ATRP) | 31,300 (macroinitiator) | ~1.4 - 1.6 | nih.gov |

Thermal Behavior and Degradation Studies of Polymers

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For polymers like P(BEEOMA), DSC is crucial for determining the glass transition temperature (T_g). The T_g is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is characteristic of the amorphous regions of the polymer.

While specific DSC data for P(BEEOMA) homopolymer is not detailed in the reviewed literature, analysis of structurally similar poly(alkyl methacrylates) provides insight into its expected thermal behavior. The long, flexible butoxyethoxyethyl side chain of P(BEEOMA) is expected to lower its T_g, likely placing it well below ambient temperature. For comparison, poly(2-ethylhexyl methacrylate) (PEHMA), which also has a flexible alkyl side chain, exhibits a T_g of approximately 60°C. polychemistry.com Copolymers based on 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) also show a single T_g, indicating a homogeneous blend of the monomer units. researchgate.net

Table 2: Glass Transition Temperatures (T_g) of Related Polymethacrylates

| Polymer | T_g (°C) | Measurement Note | Source |

|---|---|---|---|

| Poly(2-ethylhexyl methacrylate) (PEHMA) | 59.3 - 60.0 | Measured on second heat cycle | polychemistry.com |

| Poly(methyl methacrylate) (PMMA) | ~127 | Syndiotactic PMMA | arxiv.org |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of polymers and determine their degradation temperature range.

The thermal stability of P(BEEOMA) is expected to be in line with other poly(alkoxyethyl methacrylates). Studies on related polymers show that thermal degradation typically begins at temperatures above 250°C. For example, the onset of thermal degradation for poly(2-ethylhexyl methacrylate) (PEHMA) is approximately 255°C. polychemistry.com Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) exhibits a two-stage decomposition process, with the first stage occurring between 290°C and 400°C. plos.org Similarly, poly(methyl methacrylate) (PMMA) often shows a multi-step degradation, with major weight loss occurring above 290°C. mdpi.com Research on poly(2-(2-methoxyethoxy)ethyl methacrylate) (P(MEO₂MA)) indicates a decomposition temperature around 369°C. researchgate.net The presence of additives or comonomers can shift these degradation temperatures. marquette.edu

Table 3: Thermal Degradation Data for Related Polymethacrylates from TGA

| Polymer | Onset/Decomposition Temperature (°C) | Atmosphere | Source |

|---|---|---|---|

| Poly(2-ethylhexyl methacrylate) (PEHMA) | ~255 (Onset) | Nitrogen | polychemistry.com |

| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | 290 - 400 (First Stage) | Not Specified | plos.org |

| Poly(methyl methacrylate) (PMMA) | ~290 (First Stage) | Nitrogen | mdpi.com |

Mechanisms of Thermal and Enzymatic Degradation

The primary mechanism for the thermal degradation of poly(alkyl methacrylates), including P(BEEOMA), is depolymerization. polychemistry.com This process is essentially the reverse of polymerization and is initiated by chain scission, which can occur randomly along the polymer backbone or at thermally weaker points like chain ends. polychemistry.comresearchgate.net Following initiation, the polymer "un-zips" in a depropagation reaction, yielding the constituent monomer as the major breakdown product. polychemistry.comresearchgate.net For P(BEEOMA), this would result in the formation of this compound monomer. Other minor by-products, such as carbon monoxide and carbon dioxide, can also be formed. polychemistry.com The thermal degradation of poly(methyl methacrylate) (PMMA) has been extensively studied and confirms that the degradation pathway is dominated by monomer reversion, with no significant alternative routes, even in the presence of additives like nanoclays. psu.edu

Information regarding the specific enzymatic degradation of P(BEEOMA) is not prominent in the surveyed literature. While certain polyesters and other biopolymers are designed for enzymatic breakdown, the carbon-carbon backbone of polymethacrylates is generally resistant to enzymatic attack. Degradation, when it occurs, is more commonly associated with the hydrolysis of ester side chains under specific pH or enzymatic conditions, but the primary degradation route remains thermal depolymerization.

Morphological and Solution Properties of Polymeric Systems

Dynamic Light Scattering (DLS) for Aggregate Size and Solution Dynamics

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. mdpi.com It works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. From these fluctuations, the hydrodynamic radius (R_h) of the particles can be calculated.

For polymers like P(BEEOMA), which have amphiphilic characteristics due to their hydrophilic ether linkages and hydrophobic alkyl groups, DLS is particularly valuable for studying their self-assembly behavior in aqueous solutions. These polymers can form aggregates or micelles above a certain concentration. DLS is used to determine the size and size distribution of these self-assembled structures. mdpi.com For example, DLS analysis of micelles formed from an amphiphilic polyurethane block copolymer showed a well-defined size of 175.9 ± 6.6 nm with a narrow size distribution (PDI of 0.11). mdpi.com

DLS can also be coupled directly with GPC systems to provide simultaneous information on molecular weight and hydrodynamic radius for each fraction eluting from the column, allowing for detailed studies of polymer conformation in solution. researchgate.net This technique is instrumental in understanding how P(BEEOMA) and its copolymers behave in solution, which is critical for applications involving drug delivery, coatings, and smart materials.

Structure Property Relationships of Poly 2 2 Butoxyethoxy Ethyl Methacrylate and Its Derivatives

Impact of Polymer Architecture on Solution Behavior

Control of Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST)

Polymers based on oligo(ethylene glycol) methacrylates, including P(BEEma), are well-known for exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, but as the temperature is raised above the LCST, it undergoes a phase transition, becoming insoluble and precipitating from the solution. This behavior is driven by a shift in the balance of interactions between the polymer and water molecules. The homopolymer of the closely related 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (P(MEO₂MA)) has an LCST of approximately 26-28°C. researchgate.netacs.orgmdpi.com

The precise LCST can be finely tuned through copolymerization. The architecture of the copolymer—specifically the type and ratio of comonomers—is the primary tool for this control. acs.orgamazonaws.com

The method of polymerization is also crucial. Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are preferred for synthesizing these copolymers because they produce polymer chains with a uniform composition, ensuring a sharp and well-defined thermal transition. amazonaws.comacs.org In contrast, conventional radical polymerization can lead to significant variations in composition from one chain to another, resulting in a broad and less predictable phase transition. amazonaws.com

| Average OEGMA Content (mol %) | Resulting LCST (°C) | Reference |

|---|---|---|

| 0 | ~26 | mdpi.com |

| 8 | 37 | acs.org |

| 10 | 39 | acs.org |

| 20 | 49 | acs.org |

pH-Responsive Characteristics and Their Modulations

Homopolymers like P(BEEma) are primarily thermoresponsive. However, by incorporating ionizable comonomers, it is possible to create dual-stimuli-responsive polymers that react to changes in both temperature and pH. The introduction of acidic or basic functional groups into the polymer architecture allows for the modulation of its thermoresponsive behavior via changes in the solution's pH.

Commonly used ionizable comonomers include:

Basic Monomers: N,N-dimethylaminoethyl methacrylate (DMAEMA) and 2-(diethylamino)ethyl methacrylate (PDEAEMA) contain tertiary amine groups. acs.orgnih.gov

Acidic Monomers: Methacrylic acid (MAA) or acrylic acid (AA) contain carboxylic acid groups. acs.orgresearchgate.net

The pH responsiveness stems from the protonation or deprotonation of these functional groups. For copolymers containing DMAEMA, the tertiary amine groups are protonated and positively charged at a low pH (acidic conditions). This charge increases the polymer's hydrophilicity, leading to electrostatic repulsion between chains and significantly increasing or even eliminating the LCST. acs.orgmdpi.com As the pH is raised to neutral or basic levels, the amine groups become deprotonated and neutral, restoring the polymer's hydrophobic character and its thermoresponsive behavior. mdpi.com